6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde
Overview
Description
6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methanesulfonyl group and a pyridine ring.
Preparation Methods
The synthesis of 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde typically involves several steps. One common method includes the reaction of 5-methyl-3-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde can be compared with other similar compounds, such as:
5-Methyl-3-pyridinecarboxaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
6-Methanesulfonyl-3-pyridinecarboxaldehyde: Similar structure but without the methyl group, which can affect its reactivity and applications.
6-Methanesulfonyl-5-methylpyridine: Lacks the aldehyde group, limiting its use in reactions that require this functional group.
These comparisons highlight the unique features of this compound, such as its specific reactivity and versatility in various applications.
Properties
IUPAC Name |
5-methyl-6-methylsulfonylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6-3-7(5-10)4-9-8(6)13(2,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDHZYOTAFXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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